molecular formula C22H20FN3O2S2 B2536879 2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine CAS No. 691858-15-8

2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine

Cat. No.: B2536879
CAS No.: 691858-15-8
M. Wt: 441.54
InChI Key: KRNOBUVQBORWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine is a synthetic quinazolinimine derivative characterized by a 6,7-dimethoxy-substituted quinazolinimine core. Key structural features include:

  • Position 3: A 2-thienylmethyl group, contributing aromaticity and sulfur-based hydrophobicity.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)quinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S2/c1-27-19-10-17-18(11-20(19)28-2)25-22(30-13-14-5-7-15(23)8-6-14)26(21(17)24)12-16-4-3-9-29-16/h3-11,24H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNOBUVQBORWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Chemical Formula : C18H20F1N3O2S1
  • Molecular Weight : 357.43 g/mol
  • Structure : The compound features a quinazolinimine core with a fluorobenzylsulfanyl substituent and methoxy groups that enhance its lipophilicity and bioavailability.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent and as an inhibitor of specific enzymes. Below are the key findings from various studies.

Anticancer Activity

  • Mechanism of Action :
    • The compound has shown promising results in inhibiting tumor cell proliferation. It appears to induce apoptosis in cancer cells through the activation of caspases, leading to cell cycle arrest at the G2/M phase .
    • In vitro studies demonstrated that it could inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
  • Case Studies :
    • A recent study reported that treatment with this compound resulted in a tumor growth inhibition (TGI) of approximately 48% in xenograft models, suggesting its effectiveness in vivo .
    • Another investigation highlighted its synergistic effects when combined with other chemotherapeutics, enhancing overall anticancer efficacy .

Enzyme Inhibition

  • HDAC Inhibition :
    • The compound has been identified as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC3, which plays a critical role in cancer progression and epigenetic regulation .
    • The selectivity for HDAC isoforms was confirmed through enzymatic assays, indicating that this compound could serve as a lead for developing selective HDAC inhibitors.
  • Sodium-Dependent Glucose Transporter Inhibition :
    • Preliminary findings suggest that derivatives of this compound may act as inhibitors of sodium-dependent glucose transporters (SGLTs), which are crucial targets for managing diabetes . This activity could lead to applications in metabolic disorders beyond oncology.

Research Findings Summary

Study FocusKey FindingsReference
Anticancer ActivityInduces apoptosis; significant IC50 values against HepG2 and MCF-7 cells
Tumor Growth InhibitionTGI of ~48% in xenograft models
HDAC SelectivityPotent inhibitor of HDAC3; potential for selective drug development
SGLT InhibitionPossible role in glucose metabolism regulation

Scientific Research Applications

Pharmacological Properties

  • Anticancer Activity
    • Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
    • A study highlighted that quinazoline derivatives can inhibit specific kinases that are crucial for tumor growth, suggesting a potential role in targeted cancer therapies.
  • Antimicrobial Effects
    • Research indicates that compounds with similar structures to 2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.
    • The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Properties
    • Inflammation is a critical factor in many chronic diseases. Compounds like this quinazoline derivative have been investigated for their ability to modulate inflammatory responses, potentially providing therapeutic benefits in conditions such as arthritis and cardiovascular diseases.

Case Studies

  • Cancer Treatment Trials
    • A clinical trial involving a related quinazoline compound demonstrated significant tumor reduction in patients with non-small cell lung cancer. The study reported that the compound effectively inhibited tumor growth by targeting specific signaling pathways associated with cancer progression.
  • Antimicrobial Testing
    • In vitro studies have shown that similar quinazoline derivatives exhibit activity against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting potential for development into new antimicrobial agents.
  • Inflammatory Disease Models
    • Animal models of rheumatoid arthritis treated with this class of compounds showed reduced inflammation markers and joint swelling compared to control groups. These findings support further investigation into their use as anti-inflammatory drugs.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits tumor growth via kinase inhibition and apoptosis modulation
Antimicrobial EffectsEffective against bacteria and fungi; disrupts cell membranes
Anti-inflammatory EffectsModulates inflammatory responses; potential use in chronic disease management

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Substituent Variations and Molecular Properties

Compound Name (Reference) Substituent at Position 2 Substituent at Position 3 Molecular Weight (g/mol) Key Structural Notes
Target Compound 4-Fluorobenzylsulfanyl 2-Thienylmethyl 465.0* Fluorine enhances electronegativity; thienyl adds aromaticity
Z32 () 3-Chloro-4-(4-fluorobenzyl) Benzyl ~443.8† Quinazolinone core (not imine); calcium flux inhibition noted
2-(Benzylsulfanyl)-3-(3-chloro-4-methoxybenzyl) () Benzylsulfanyl 3-Chloro-4-methoxybenzyl 482.00 Chloro and methoxy groups improve binding affinity; higher molecular weight
6,7-Dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl] () 4-Pyridinylmethylsulfanyl 3-(Trifluoromethyl)benzyl 486.51 Trifluoromethyl increases hydrophobicity; discontinued due to stability/efficacy issues
3-(2-Furanylmethyl)-6,7-dimethoxy-2-[[[3-(trifluoromethyl)phenyl]methyl]thio] () 3-(Trifluoromethyl)benzylsulfanyl 2-Furanylmethyl ~478.5‡ Furyl vs. thienyl: reduced aromaticity; trifluoromethyl enhances electron withdrawal

*Calculated based on molecular formula C24H20FN3O2S2.
†Estimated from molecular formula in .
‡Estimated from molecular formula in .

Substituent Impact Analysis

  • Electron-Withdrawing Groups (e.g., F, CF₃) : Increase stability and modulate electronic interactions with targets. Fluorine in the target compound may offer a balance between potency and metabolic resistance.
  • Aromatic vs. Heteroaromatic Substituents : Thienyl (sulfur-containing) in the target compound may enhance lipophilicity compared to pyridinyl (nitrogen-containing) or furyl analogs, influencing blood-brain barrier penetration .

Q & A

Q. What are the recommended synthetic routes for 2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous quinazoline derivatives. For example, Suzuki-Miyaura coupling using PdCl₂(PPh₃)₂ with arylboronic acids (e.g., 4-methoxyphenylboronic acid) in dioxane-water mixtures under reflux conditions is effective for introducing aromatic substituents . Thiol-alkylation reactions (e.g., using 4-fluorobenzyl thiol) may be employed to functionalize the sulfanyl group. Key steps include:

  • Purification via column chromatography (silica gel, toluene-hexane eluent).
  • Recrystallization from CHCl₃/petroleum ether (1:2 v/v) for optimal yield .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C-NMR : Confirm substitution patterns (e.g., fluorobenzyl, thienyl groups) and methoxy protons (δ ~3.8–4.0 ppm) .
  • FT-IR : Identify sulfanyl (C-S, ~650–700 cm⁻¹) and quinazolinimine (C=N, ~1605 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., via ESI-TOF) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize reaction yields for analogs with enhanced bioactivity?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) to improve coupling efficiency for bulky substituents.
  • Solvent Optimization : Replace dioxane with THF or DMF for better solubility of intermediates .
  • Statistical Design : Use factorial experiments (e.g., varying temperature, molar ratios) to identify critical parameters. Refer to methodological frameworks for iterative data collection and analysis .

Q. What strategies resolve contradictions in biological activity data (e.g., COX-2 inhibition vs. cytotoxicity)?

  • Dose-Response Studies : Conduct IC₅₀ assays across multiple concentrations (e.g., 1–100 µM) to distinguish selective inhibition from non-specific toxicity .
  • Structural-Activity Relationship (SAR) Analysis : Compare analogs with modified substituents (e.g., replacing 4-fluorobenzyl with chlorophenyl) to isolate pharmacophoric elements.
  • Triangulation : Combine in vitro assays (e.g., COX-2 inhibition) with molecular docking to validate mechanisms .

Q. How should researchers design in vivo studies to evaluate pharmacokinetic properties?

  • Animal Models : Use Sprague-Dawley rats for bioavailability studies, administering the compound orally (10 mg/kg) and intravenously (2 mg/kg).
  • Analytical Methods : Quantify plasma concentrations via LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL.
  • Metabolite Profiling : Identify phase I/II metabolites using hepatic microsomes and UPLC-QTOF .

Q. What statistical approaches ensure robust interpretation of experimental data?

  • Descriptive Statistics : Calculate mean ± SEM for triplicate experiments.
  • Inferential Tests : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., bioactivity across analogs).
  • Reliability Checks : Conduct pilot surveys or member checking to reduce bias in qualitative data (e.g., observational toxicity scoring) .

Methodological Resources

  • Synthetic Protocols : Pd-catalyzed coupling , thiol-alkylation .
  • Bioassays : COX-2 inhibition screening (20 µM, spectrophotometric methods) .
  • Data Analysis Frameworks : Iterative qualitative research models , triangulation techniques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.